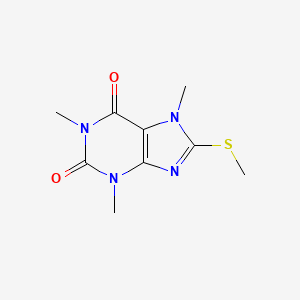
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea, also known as BZU-1, is a novel compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Mécanisme D'action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea is not fully understood. However, it is believed that N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea exerts its biological effects through the inhibition of specific enzymes and the modulation of DNA structure and function. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea may interact with cellular membranes and alter their properties, leading to changes in cellular signaling and metabolism.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been shown to exhibit several biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea induces apoptosis, or programmed cell death, by activating specific signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea also inhibits the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells, leading to changes in cellular metabolism. In bacteria, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea disrupts the integrity of the bacterial cell wall, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea offers several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various assays. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea exhibits potent biological activity at low concentrations, allowing for the use of small amounts in experiments. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea. One potential direction is the investigation of its use as an anticancer agent in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea and its potential use as an antibacterial agent. Finally, the development of analogs and derivatives of N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea may lead to the discovery of more potent and selective compounds with potential applications in various scientific fields.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea can be synthesized using a straightforward and efficient method that involves the reaction of 2-amino-5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-thiadiazole with 2-isothiocyanato-1,3-benzothiazole in the presence of a base. The resulting product is purified through recrystallization to obtain N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea in high yield and purity.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been shown to exhibit anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been found to inhibit the growth and proliferation of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
In biochemistry, N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has been studied for its ability to modulate the activity of enzymes, including carbonic anhydrase and acetylcholinesterase. N-(1,3-benzodioxol-5-ylmethyl)-N'-2,1,3-benzothiadiazol-5-ylurea has also been shown to interact with DNA, suggesting its potential use as a DNA intercalator.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,1,3-benzothiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-15(17-10-2-3-11-12(6-10)19-23-18-11)16-7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCNFJXEOZLMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
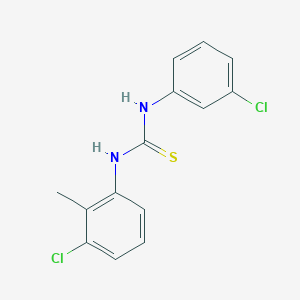
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
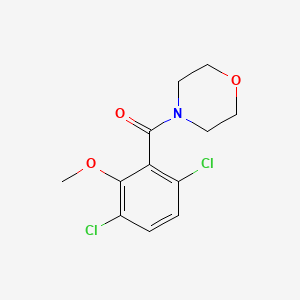
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)
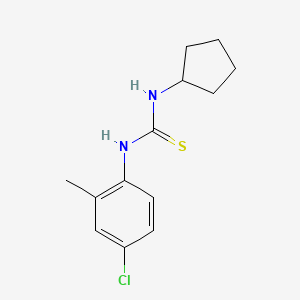
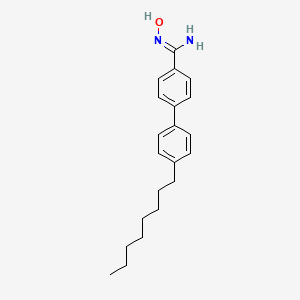
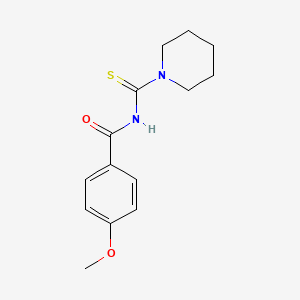
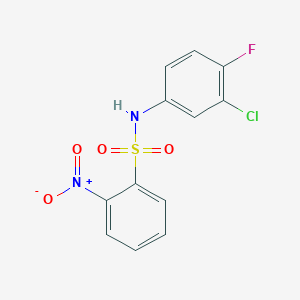

![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
